molecular formula C13H10Cl2O B13057150 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL

3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL

Cat. No.: B13057150
M. Wt: 253.12 g/mol
InChI Key: VVCBAAWXRKKRIF-UHFFFAOYSA-N
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Description

3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of chlorine and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the following steps:

    Halogenation: Introduction of chlorine atoms to the biphenyl structure.

    Methylation: Addition of a methyl group to the biphenyl ring.

    Hydroxylation: Introduction of a hydroxyl group to the biphenyl structure.

Common reagents used in these reactions include chlorine gas for halogenation, methyl iodide for methylation, and sodium hydroxide for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves large-scale chemical reactors where the above-mentioned reactions are optimized for efficiency. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure influence its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dichloro-4,4’-dimethyl-[1,1’-biphenyl]-2-OL
  • 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-carboxylic acid
  • 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-amine

Uniqueness

3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the specific positioning of its chlorine and methyl groups, which impart distinct chemical and biological properties. Its hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-methylphenol

InChI

InChI=1S/C13H10Cl2O/c1-8-5-13(16)11(7-12(8)15)9-3-2-4-10(14)6-9/h2-7,16H,1H3

InChI Key

VVCBAAWXRKKRIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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